

# A Technical Guide to the Spectroscopic Profile of 2,5-Dichlorophenyl Isocyanate

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## Compound of Interest

Compound Name: 2,5-Dichlorophenyl isocyanate

Cat. No.: B1294311

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dichlorophenyl isocyanate** (CAS No. 5392-82-5). Due to the limited availability of specific experimental spectra in public databases, this document presents a combination of predicted data, comparative data from isomers, and general experimental protocols applicable to the analysis of this compound.

## Chemical Structure and Properties

- Molecular Formula:  $C_7H_3Cl_2NO$
- Molecular Weight: 188.01 g/mol [1][2]
- Appearance: Clear to cloudy colorless to yellow or white to yellow liquid or low melting solid[1]
- Melting Point: 28-30 °C[1]
- Boiling Point: 120-122 °C at 20 mmHg[1]

## Spectroscopic Data

While specific, verified experimental spectra for **2,5-Dichlorophenyl isocyanate** are not readily available in the public domain, the following tables summarize the expected and

comparative spectroscopic data based on known chemical principles and data from isomeric compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2,5-Dichlorophenyl Isocyanate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.4	d	1H	H-6
~7.2	dd	1H	H-4
~7.0	d	1H	H-3

Note: Predicted values are based on the analysis of similar chlorinated aromatic compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,5-Dichlorophenyl Isocyanate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~135	C-NCO
~133	C-Cl (C-2)
~132	C-Cl (C-5)
~131	C-H
~129	C-H
~128	C-H
~125	N=C=O

Note: Predicted values are based on data from dichlorophenyl isocyanate isomers and general knowledge of substituent effects on aromatic rings.

Table 3: Key IR Absorption Bands for **2,5-Dichlorophenyl Isocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2270	Strong, Broad	Asymmetric N=C=O stretch
~1600-1450	Medium-Strong	Aromatic C=C stretching
~1200-1000	Medium-Strong	C-Cl stretching
~850-800	Strong	C-H out-of-plane bending

Note: The most characteristic absorption is the strong and broad isocyanate peak around 2270 cm<sup>-1</sup>.

Table 4: Expected Mass Spectrometry Fragmentation for **2,5-Dichlorophenyl Isocyanate**

m/z	Interpretation
187/189/191	Molecular ion peak (M <sup>+</sup> ) with isotopic pattern for two chlorine atoms
162	[M - CO] <sup>+</sup>
127	[M - NCO] <sup>+</sup>
99	[C <sub>6</sub> H <sub>3</sub> Cl] <sup>+</sup>

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

## Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of **2,5-Dichlorophenyl isocyanate**.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Dichlorophenyl isocyanate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>). The isocyanate group is

reactive, so the solvent must be anhydrous and free of any reactive impurities. Filter the solution into a standard 5 mm NMR tube.

- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger sample amount (50-100 mg) and a longer acquisition time (several hours) may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

### 3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

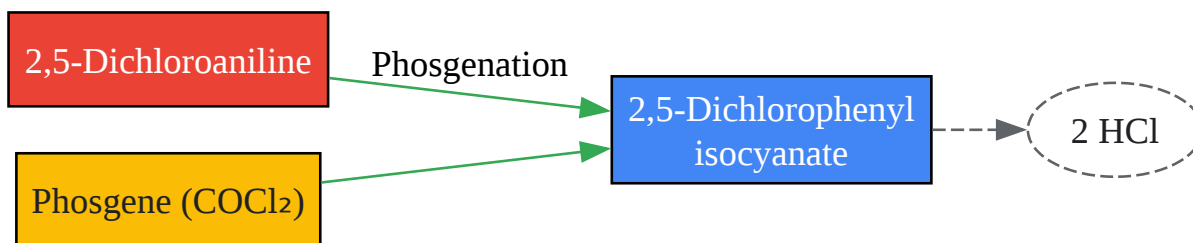
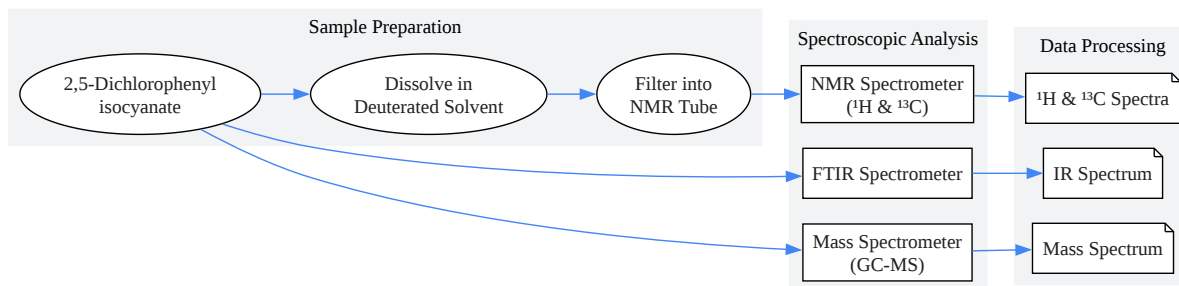
- **Sample Preparation:** As **2,5-Dichlorophenyl isocyanate** is a low-melting solid, a melt can be prepared by placing a small amount of the sample between two KBr or NaCl plates and gently heating until it melts to form a thin film. Alternatively, a solution in a non-polar, aprotic solvent (e.g., hexane,  $\text{CCl}_4$ ) can be prepared and analyzed in a liquid cell.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A resolution of  $4\text{ cm}^{-1}$  is generally sufficient. A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.

### 3.3. Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of approximately 40-300 to observe the molecular ion and expected fragment ions.

## Workflow and Process Visualization

The following diagrams illustrate key processes related to the analysis and synthesis of **2,5-Dichlorophenyl isocyanate**.



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## References

- 1. echemi.com [echemi.com]
- 2. 2,5-Dichlorophenyl isocyanate - High purity | EN [georganics.sk]
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